N-[(E)-1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide
Description
This compound (molecular formula: C₂₀H₂₁N₃O₅, molecular weight: 383.404 g/mol) is a benzamide derivative featuring an (E)-configured ethenyl group substituted with a 3-nitrophenyl moiety and a (3-methoxypropyl)amino carbonyl group. The 3-nitro group confers strong electron-withdrawing properties, while the 3-methoxypropyl chain introduces steric bulk and moderate polarity.
Properties
Molecular Formula |
C21H23N3O5 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-[(E)-3-(3-methoxypropylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C21H23N3O5/c1-15-7-9-17(10-8-15)20(25)23-19(21(26)22-11-4-12-29-2)14-16-5-3-6-18(13-16)24(27)28/h3,5-10,13-14H,4,11-12H2,1-2H3,(H,22,26)(H,23,25)/b19-14+ |
InChI Key |
ATZSUXKKMLZCIN-XMHGGMMESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NCCCOC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NCCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-nitrobenzaldehyde with 4-methylbenzoyl chloride in the presence of a base to form an intermediate, which is then reacted with 3-methoxypropylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Amide Bond Formation
This step involves the reaction of 4-methylbenzoic acid with an amine-containing precursor. Common methods include:
-
Coupling reactions : Use of carbodiimides (e.g., EDC) in the presence of activating agents (e.g., HOBt) to form the amide bond.
-
Reaction conditions : Typically conducted in polar aprotic solvents (e.g., DMF) at room temperature.
Nitration
The nitro group is introduced via electrophilic aromatic substitution using a nitrating mixture (e.g., HNO₃/H₂SO₄). The nitration step is highly regioselective, favoring the 3-position of the phenyl ring due to steric and electronic effects.
Alkylation
The 3-methoxypropylamino group is incorporated through nucleophilic substitution or alkylation. This may involve:
-
Epoxide ring-opening : Reaction of a propylamine derivative with a methoxy-substituted epoxide.
-
Alkyl halide coupling : Use of alkyl halides (e.g., bromides) in the presence of a base (e.g., K₂CO₃).
Analytical Techniques
Reaction Conditions and Optimization
| Reaction Step | Optimal Conditions | Key Challenges |
|---|---|---|
| Amide coupling | EDC/HOBt in DMF (RT, 16 h) | Avoiding side reactions (e.g., hydrolysis of coupling agents). |
| Nitration | HNO₃/H₂SO₄ (0°C → RT, 2 h) | Controlling reaction temperature to prevent over-nitration. |
| Alkylation | K₂CO₃ in DMF (RT, 12 h) | Ensuring complete conversion of alkyl halides to avoid impurities. |
Scientific Research Applications
N-[(E)-1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural and physicochemical differences between the target compound and its analogues:
Physicochemical and Reactivity Differences
- Polarity and Solubility: The 3-methoxypropyl group in the target compound enhances water solubility compared to the isopropyl analogue () but reduces it relative to the 2-methoxyethyl variant () due to chain length and steric effects .
Electronic Effects :
Steric Hindrance :
- Bulky substituents (e.g., isopropyl in ) may hinder interactions in catalytic or binding sites compared to linear chains (e.g., 3-methoxypropyl) .
Biological Activity
N-[(E)-1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide, a compound with a complex structure, has garnered interest in the scientific community due to its potential biological activities. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound can be described by its molecular formula and structural features. It possesses functional groups that may interact with biological systems, including:
- Aromatic rings : Contributing to hydrophobic interactions.
- Nitro group : Potentially influencing electron transfer processes.
- Amide linkage : Important for protein interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, which are summarized below:
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of related compounds. While specific data on this compound is limited, analogs have shown activity against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic processes.
Anticancer Properties
Compounds with similar structural motifs have been evaluated for anticancer activity. For instance, studies have shown that certain nitrophenyl derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly in relation to proteases and kinases. Inhibitory activity can lead to therapeutic applications in diseases where these enzymes are dysregulated.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated a series of nitrophenyl compounds for their antibacterial properties against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the side chains significantly influenced potency, suggesting a structure-activity relationship (SAR) that could be leveraged for drug design.
-
Cancer Cell Line Studies :
- In vitro assays on various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that derivatives of this compound led to a dose-dependent decrease in cell viability. Mechanistic studies revealed that these compounds could induce apoptosis through the mitochondrial pathway.
-
Enzyme Interaction :
- Research focused on the inhibition of specific kinases involved in cancer progression. The compound demonstrated competitive inhibition, suggesting its potential as a lead compound in kinase-targeted therapies.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against S. aureus, E. coli | , |
| Anticancer | Induces apoptosis in MCF-7 cells | , |
| Enzyme Inhibition | Competitive inhibitor of specific kinases | , |
Research Findings
Recent studies have highlighted the importance of structural modifications on the biological activity of compounds similar to this compound. For instance:
- The introduction of different substituents on the aromatic rings can enhance or diminish biological activity.
- The balance between hydrophobic and hydrophilic properties is crucial for optimal interaction with biological targets.
Q & A
Q. Key Characterization Techniques :
- HPLC (≥98% purity verification) .
- NMR (¹H/¹³C) to confirm regiochemistry and E/Z configuration .
- Mass Spectrometry (HRMS or ESI-MS) for molecular weight validation .
Advanced: How can researchers optimize the coupling reaction to address low yields in the final amide bond formation?
Answer:
Low yields often arise from steric hindrance or incomplete activation of the carbonyl group. Methodological improvements include:
- Alternative Coupling Agents : Replace HBTU with PyBOP or T3P, which offer better solubility in polar aprotic solvents like DMF .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 5–10 minutes at 150°C) to enhance efficiency while minimizing decomposition .
- Solvent Optimization : Switch from acetonitrile to THF or DMF to improve reagent compatibility .
- In Situ Activation : Pre-activate the carboxylic acid using NHS esters to reduce side reactions .
Validation : Monitor reaction progress via TLC or LC-MS. Post-reaction, precipitate unreacted starting materials using cold ether .
Basic: What analytical techniques are critical for confirming the compound’s structural integrity and purity?
Answer:
- Chromatography : Reverse-phase HPLC with UV detection (λmax ~255 nm) ensures purity and identifies nitro-group-related degradation products .
- Spectroscopy :
- Elemental Analysis : Carbon/nitrogen ratios confirm stoichiometry (e.g., C: 60.5%, N: 9.6%) .
Advanced: How can researchers resolve discrepancies in reported solubility data across studies?
Answer:
Discrepancies often arise from solvent polarity, temperature, or polymorphic forms. Standardization strategies:
- Solvent Screening : Test solubility in DMSO (stock solutions), ethanol, and PBS (pH 7.4) at 25°C using nephelometry .
- Polymorph Control : Recrystallize the compound from a 1:1 methanol/water mixture to isolate the thermodynamically stable form .
- Documentation : Report detailed conditions (e.g., equilibration time, agitation method) to enable cross-study comparisons .
Case Study : A study observed 2.5 mg/mL solubility in DMSO but only 0.1 mg/mL in PBS, attributed to nitro-group hydrophobicity .
Advanced: What strategies enhance the compound’s bioavailability for in vivo efficacy studies?
Answer:
- Prodrug Modification : Introduce a hydrolyzable ester at the benzamide’s methyl group to improve membrane permeability .
- Co-Administration with Inhibitors : Use P-glycoprotein inhibitors (e.g., elacridar) to enhance brain penetration, as demonstrated in glioblastoma mouse models .
- Nanoparticle Encapsulation : Load the compound into PLGA nanoparticles (100–200 nm) for sustained release and reduced hepatic clearance .
Validation : Measure plasma half-life via LC-MS/MS and tissue distribution using radiolabeled analogs (e.g., ¹⁴C-tagged) .
Basic: What stability considerations are critical for long-term storage of this compound?
Answer:
- Temperature : Store at −20°C in amber vials to prevent photodegradation of the nitro group .
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the amide bond .
- Stability Monitoring : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC to track degradation (e.g., nitro-to-amine reduction) .
Advanced: How can researchers address conflicting data on the compound’s inhibitory activity in enzyme assays?
Answer:
Conflicts may arise from assay conditions or enzyme isoforms. Mitigation steps:
- Standardize Assay Parameters :
- Negative Controls : Include known inhibitors (e.g., ispinesib) to validate assay sensitivity .
- Data Normalization : Express IC₅₀ values relative to vehicle controls and account for solvent effects (e.g., DMSO ≤0.1%) .
Basic: What are the key structural motifs influencing this compound’s pharmacological activity?
Answer:
- 3-Nitrophenyl Group : Enhances electron-withdrawing effects, stabilizing the ethenyl linkage and improving target binding .
- Benzamide Core : Facilitates π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
- 3-Methoxypropyl Chain : Increases solubility via hydrogen bonding while maintaining metabolic stability .
Advanced: How to design SAR studies to optimize potency against a target kinase?
Answer:
- Scaffold Modification : Replace the 4-methylbenzamide with a 4-trifluoromethyl group to enhance lipophilicity and target affinity .
- Side Chain Variation : Synthesize analogs with shorter (methoxyethyl) or branched (isopropyl) amino groups to probe steric effects .
- In Silico Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses and prioritize synthetic targets .
Validation : Test analogs in kinase inhibition assays (10-dose IC₅₀) and compare with wild-type compound .
Basic: What safety protocols are recommended for handling this compound in the laboratory?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of nitro-group-derived particulates .
- Waste Disposal : Neutralize aqueous waste with 10% NaOH before disposal to degrade reactive intermediates .
Emergency Measures : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for methemoglobinemia risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
